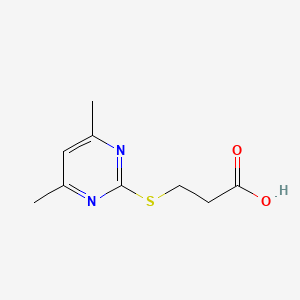

2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(4,6-dimethylpyrimidin-2-yl)sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O2S/c1-6-5-7(2)11-9(10-6)14-4-3-8(12)13/h5H,3-4H2,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MULFLAMWNBZYLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)SCCC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350173 | |

| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

247225-29-2 | |

| Record name | 3-[(4,6-Dimethyl-2-pyrimidinyl)thio]propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=247225-29-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350173 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"physicochemical properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine"

An In-Depth Technical Guide to the Physicochemical Properties of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive analysis of the essential physicochemical properties of this compound (CAS No. 247225-29-2). Pyrimidine scaffolds are of paramount importance in medicinal chemistry and drug development, serving as the core structure for numerous therapeutic agents.[1][2] Understanding the fundamental physicochemical characteristics of novel pyrimidine derivatives is a critical prerequisite for any research and development endeavor, directly influencing factors such as bioavailability, formulation, and mechanism of action. This document details the molecular structure, a probable synthetic route, and offers both established data and validated experimental protocols for determining key properties including pKa, lipophilicity (logP/logD), and aqueous solubility. The insights provided herein are intended to equip researchers, chemists, and drug development professionals with the foundational knowledge required to effectively utilize this compound in their scientific investigations.

Molecular Identity and Synthesis

The initial step in characterizing any compound is to establish its precise molecular identity and a reliable method for its synthesis.

Molecular Structure and Identifiers

-

Chemical Name: this compound

-

General Hazard: Classified as an irritant. Standard laboratory precautions, including the use of personal protective equipment, are advised.[3]

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved via a two-step process, beginning with a classic condensation reaction followed by a nucleophilic substitution. This approach is well-established for creating 2-thio-substituted pyrimidines.[5][6]

Step 1: Synthesis of 2-Mercapto-4,6-dimethylpyrimidine This intermediate is formed through the cyclocondensation of acetylacetone with thiourea. The β-dicarbonyl nature of acetylacetone provides the C-C-C backbone that reacts with the N-C-N unit of thiourea to form the heterocyclic pyrimidine ring.[6]

Step 2: S-alkylation to Yield the Final Product The thiol group of the intermediate is a potent nucleophile. It can be alkylated using a suitable three-carbon electrophile, such as 3-bromopropanoic acid, in the presence of a base. The base deprotonates the thiol, forming a more reactive thiolate anion, which then attacks the electrophilic carbon of the alkyl halide, displacing the bromide and forming the final thioether linkage. The synthesis of similar S-substituted derivatives has been reported, validating this approach.[7]

Caption: Proposed two-step synthesis of the title compound.

Core Physicochemical Properties

The following sections detail key physicochemical parameters. Where experimental data is unavailable, robust, field-proven protocols are provided.

Physical State and Thermal Properties

| Property | Value | Significance |

| Appearance | White to off-white crystalline solid | Provides a baseline for identity and purity assessment. |

| Melting Point | 219-221 °C[3] | A sharp melting range is a primary indicator of high purity. |

| Density | 1.26 g/cm³[3] | Useful for formulation, processing, and packaging calculations. |

Acid-Base Properties (pKa)

The pKa, or acid dissociation constant, is arguably the most critical physicochemical parameter for any potential drug candidate. It dictates the compound's ionization state across a range of pH values, directly impacting solubility, membrane permeability, and interactions with biological targets.[8]

Theoretical Insight: this compound is an amphoteric molecule, meaning it possesses both acidic and basic functional groups.

-

Acidic Group: The carboxylic acid (-COOH) is expected to have a pKa (pKa₁) in the range of 4.0 - 5.0, typical for aliphatic carboxylic acids.

-

Basic Group: The pyrimidine ring contains two nitrogen atoms. While pyrimidine itself is a weak base (pKa of the protonated form is ~1.23), the electron-donating methyl groups may slightly increase its basicity.[5] This pKa (pKa₂) will represent the dissociation of the protonated pyrimidine ring.

Caption: Predominant ionization states as a function of pH.

Experimental Protocol: Determination of pKa by Potentiometric Titration This method provides a reliable, direct measurement of a compound's pKa values.[9]

-

Principle: A solution of the compound is titrated with a standardized strong acid or base while the pH is continuously monitored. The pKa is determined from the midpoint of the buffer regions on the resulting titration curve.

-

Methodology:

-

Preparation: Accurately weigh ~10-20 mg of the compound and dissolve it in a known volume (e.g., 50 mL) of a suitable co-solvent system (e.g., 50:50 Methanol:Water) to ensure solubility.

-

Titration for pKa₁ (Acidic): Begin titrating the solution with a standardized strong base (e.g., 0.1 M NaOH), adding small, precise aliquots. Record the pH after each addition. The pKa₁ is the pH at the half-equivalence point.

-

Titration for pKa₂ (Basic): In a separate experiment, dissolve the compound and titrate with a standardized strong acid (e.g., 0.1 M HCl). The pKa₂ corresponds to the pH at the half-equivalence point for the protonation of the pyrimidine nitrogen.

-

Data Analysis: Plot pH versus the volume of titrant added. The pKa values are identified as the pH at the center of the flattest regions of the curve (buffer regions), which correspond to 50% neutralization of the respective functional group.

-

Lipophilicity (logP and logD)

Lipophilicity is a measure of a compound's preference for a lipid (non-polar) environment versus an aqueous (polar) one. It is a key determinant of absorption, distribution, metabolism, and excretion (ADME) properties.[10]

-

logP: The partition coefficient for the neutral species of the molecule.

-

logD: The distribution coefficient at a specific pH, which accounts for all ionization states of the molecule. For an ionizable compound like this, logD is the more physiologically relevant parameter.[11]

Experimental Protocol: Shake-Flask Method for logD₇.₄ Determination The "shake-flask" method is the gold-standard for logP/logD measurement.[12]

-

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and an aqueous buffer. The concentrations in each phase are measured to calculate the distribution coefficient.

-

Methodology:

-

System Preparation: Prepare a phosphate buffer at pH 7.4 to mimic physiological conditions. Pre-saturate the n-octanol with the buffer and the buffer with n-octanol by mixing them vigorously and allowing the layers to separate. This prevents volume changes during the experiment.

-

Partitioning: Dissolve a known amount of the compound in the pre-saturated aqueous buffer. Add an equal volume of pre-saturated n-octanol.

-

Equilibration: Agitate the mixture vigorously for a set period (e.g., 1-2 hours) at a constant temperature to ensure equilibrium is reached.

-

Phase Separation: Centrifuge the mixture to achieve a clean separation of the octanol and aqueous layers.

-

Quantification: Carefully remove an aliquot from each phase. Determine the concentration of the compound in each layer using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

Calculation: Calculate logD₇.₄ using the formula: logD₇.₄ = log₁₀ ( [Concentration in Octanol] / [Concentration in Aqueous] )

-

Aqueous Solubility

Solubility is the maximum concentration of a substance that can dissolve in a solvent. Poor aqueous solubility is a major hurdle in drug development, affecting absorption and requiring complex formulations.

Theoretical Insight: The molecule's solubility is expected to be highly pH-dependent.

-

In neutral water: Solubility is likely to be low due to the relatively non-polar pyrimidine ring and thioether linkage.

-

In acidic solution (e.g., 5% HCl): Solubility may increase slightly due to the protonation of the basic pyrimidine nitrogen, forming a more soluble salt.[13]

-

In basic solution (e.g., 5% NaOH, 5% NaHCO₃): Solubility is expected to be significantly higher. The carboxylic acid will be deprotonated to form a carboxylate salt, which is much more polar and water-soluble.[14][15] The observation of effervescence (CO₂ bubbles) upon addition to NaHCO₃ is a definitive test for the presence of a carboxylic acid.[13][15]

Experimental Protocol: Qualitative Solubility Classification This workflow systematically classifies the compound's solubility based on its acid-base properties.[15][16]

Caption: Decision workflow for solubility classification.

-

Methodology:

-

Water: Add ~10-20 mg of the compound to 1 mL of deionized water in a test tube. Agitate and observe.

-

5% NaOH: If insoluble in water, add the compound to 1 mL of 5% NaOH solution. Agitate and observe. Solubility indicates an acidic functional group.[15]

-

5% NaHCO₃: If soluble in NaOH, repeat the test with 5% NaHCO₃ solution. Solubility and/or effervescence confirms a relatively strong acid, such as a carboxylic acid.[13][15]

-

5% HCl: If insoluble in water and NaOH, test solubility in 1 mL of 5% HCl. Solubility indicates a basic functional group.[13]

-

Potential Applications and Conclusion

The physicochemical profile of this compound—possessing both hydrogen bond donors/acceptors and tunable lipophilicity—makes it an intriguing scaffold. The broader class of 2-thio-pyrimidines is known to exhibit a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial effects.[17][18][19][20] Furthermore, closely related S-substituted 4,6-dimethylpyrimidine-2-thiols have demonstrated plant growth-stimulating properties, opening a potential avenue in agrochemical research.[7]

References

- Unknown, "Carboxylic Acid Unknowns and Titr

- Stewart, J. J. P.

- Parry, E. P., Hern, D. H., Burr, J. G., "Determination of acid pK values of some pyrimidine derivatives," Biochimica et Biophysica Acta (BBA) - Nucleic Acids and Protein Synthesis.

- Unknown, "Physical Properties: Solubility Classific

- Unknown, "Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis," University of Texas

- Unknown, "EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS," An-Najah N

- Unknown, "LogP—Making Sense of the Value," ACD/Labs.

- Xing, L., Glen, R. C.

- Unknown, "Physicochemical Properties of Novel Pyrimidine Compounds: A Technical Guide," BenchChem.

- Unknown, "LogP and logD calcul

- Unknown, "logP - octanol-water partition coefficient calculation," Molinspir

- Unknown, "Introduction to log P and log D in drug development," Pion Inc.

- Unknown, "LAB 5 - CARBOXYLIC ACIDS AND DERIV

- Unknown, "2-(2-Carboxyethyl)

- Unknown, "this compound 247225-29-2 wiki," Guidechem.

- Kierzek, E., Kierzek, R., "Calculated pKa Values for a Series of Aza- and Deaza-Modified Nucleobases," Biochemistry.

- Unknown, "Pyrimidine," Wikipedia.

- Yengoyan, A. P., et al.

- Sharma, S., "Physicochemical properties of some pyrimidine derivatives in some organic solvents," MOJ Biorg Org Chem.

- Kovalenko, S. I., et al., "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs," Chemistry of Heterocyclic Compounds.

- Kovalenko, S. I., et al., "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs," Chemistry of Heterocyclic Compounds.

- Hartman, W. W., Miller, J. L., "2-mercaptopyrimidine," Organic Syntheses.

- Unknown, "this compound," ChemicalBook.

- Unknown, "THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY," Journal of Emerging Technologies and Innov

- Stevanović, D., et al.

- Kovalenko, S. I., et al., "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs," Chemistry of Heterocyclic Compounds.

Sources

- 1. medcraveonline.com [medcraveonline.com]

- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 3. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 4. This compound | 247225-29-2 [chemicalbook.com]

- 5. Pyrimidine - Wikipedia [en.wikipedia.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. researchgate.net [researchgate.net]

- 8. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Introduction to log P and log D in drug development [pion-inc.com]

- 11. docs.chemaxon.com [docs.chemaxon.com]

- 12. acdlabs.com [acdlabs.com]

- 13. www1.udel.edu [www1.udel.edu]

- 14. web.mnstate.edu [web.mnstate.edu]

- 15. is.muni.cz [is.muni.cz]

- 16. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 17. researchgate.net [researchgate.net]

- 18. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. jetir.org [jetir.org]

- 20. Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Structural Analysis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine, a heterocyclic compound of interest in medicinal chemistry and drug development. Recognizing the limited availability of direct structural data for this specific molecule, this document emphasizes the strategic application of modern analytical techniques. It serves as a roadmap for researchers, detailing the principles, experimental protocols, and expected data outcomes for a multi-faceted approach to structural elucidation. This guide integrates methodologies from synthetic chemistry, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), single-crystal X-ray crystallography, and computational chemistry to build a complete and validated structural profile. The causality behind experimental choices is explained, ensuring that each analytical step contributes to a self-validating system of characterization.

Introduction: The Significance of Pyrimidine Scaffolds

The pyrimidine ring is a foundational motif in medicinal chemistry, present in a vast array of biologically active compounds, including nucleic acids and various therapeutic agents.[1] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and its interactions with biological targets. The title compound, this compound, incorporates several key features: the 4,6-dimethylpyrimidine core, a thioether linkage at the 2-position, and a flexible carboxyethyl side chain. This combination of a heterocyclic aromatic system, a sulfur linkage, and a carboxylic acid group suggests potential applications as a metabolic modulator, a metal chelator, or a building block for more complex pharmaceutical agents.

A precise understanding of the three-dimensional structure of this molecule is paramount for any drug development campaign. It informs structure-activity relationships (SAR), guides lead optimization, and is a prerequisite for understanding its mechanism of action at a molecular level. This guide, therefore, presents a holistic and rigorous approach to obtaining a complete and unambiguous structural assignment.

Synthesis of this compound

The synthesis of the target compound can be efficiently achieved through the nucleophilic substitution of a suitable thiol precursor with a halogenated pyrimidine or by the alkylation of a pyrimidine-2-thiol. A robust and well-documented approach involves the S-alkylation of 4,6-dimethylpyrimidine-2-thiol with a 3-halopropanoic acid. This method offers high yields and straightforward purification.

Synthetic Workflow

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4,6-dimethylpyrimidine-2-thiol (1 equivalent) in a suitable solvent such as ethanol or dimethylformamide (DMF).

-

Base Addition: Add a slight excess of a base (e.g., sodium hydroxide or potassium carbonate, 1.1 equivalents) to the solution to deprotonate the thiol, forming the more nucleophilic thiolate.

-

Alkylation: To the stirred solution, add 3-bromopropanoic acid (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1M HCl) to a pH of approximately 4-5. This will protonate the carboxylic acid and precipitate the product.

-

Isolation and Purification: Collect the crude product by vacuum filtration. Purify the solid by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.[2][3][4][5][6] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR experiments is essential for an unambiguous assignment of the structure of this compound.

Principles of NMR Spectroscopy

NMR spectroscopy relies on the magnetic properties of atomic nuclei.[5] When placed in a strong magnetic field, nuclei with a non-zero spin, such as ¹H and ¹³C, can absorb radiofrequency energy and transition between different energy levels. The precise frequency at which a nucleus resonates is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ). The coupling between neighboring nuclei (spin-spin coupling) provides information about the connectivity of atoms within the molecule.

Experimental Protocol for NMR Analysis

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to observe exchangeable protons like the carboxylic acid proton.

-

Data Acquisition: Acquire the following spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher):

-

¹H NMR

-

¹³C NMR

-

DEPT-135 (to differentiate between CH, CH₂, and CH₃ groups)

-

²D COSY (¹H-¹H correlation)

-

²D HSQC (¹H-¹³C one-bond correlation)

-

²D HMBC (¹H-¹³C long-range correlation)

-

-

Data Processing: Process the acquired data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Expected NMR Data and Interpretation

Based on the known chemical shifts of the 4,6-dimethylpyrimidine moiety and the S-(2-carboxyethyl) group, the following spectral data are predicted.

| Assignment | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) | Justification |

| Pyrimidine-CH₃ | ~2.4 | ~24 | Typical chemical shift for methyl groups on a pyrimidine ring. |

| Pyrimidine C-H | ~6.8 | ~117 | The lone aromatic proton on the pyrimidine ring. |

| S-CH₂ | ~3.4 | ~32 | Methylene group adjacent to the electron-withdrawing sulfur atom. |

| CH₂-COOH | ~2.8 | ~35 | Methylene group adjacent to the carboxylic acid. |

| Pyrimidine C-CH₃ | - | ~167 | Quaternary carbons of the pyrimidine ring attached to the methyl groups. |

| Pyrimidine C-S | - | ~170 | Quaternary carbon of the pyrimidine ring attached to the sulfur atom. |

| COOH | ~12.0 (broad) | ~173 | Acidic proton, often broad and downfield. The carbon is deshielded by the two oxygen atoms.[7] |

Note: Predicted chemical shifts are estimates and can vary based on solvent and other experimental conditions.

2D NMR Correlation Workflow

Caption: Expected 2D NMR correlations for structural confirmation.

Molecular Weight and Formula Determination by Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental formula of a compound.[8][9][10][11][12] High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which is crucial for confirming the molecular formula.

Principles of Mass Spectrometry

In its simplest form, a mass spectrometer ionizes a sample and then separates the resulting ions based on their mass-to-charge (m/z) ratio.[10][11] The output is a mass spectrum, which is a plot of ion intensity versus m/z. The peak with the highest m/z value often corresponds to the molecular ion (M⁺), which provides the molecular weight of the compound.

Experimental Protocol for HRMS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (typically in the low µg/mL range) in a suitable solvent such as methanol or acetonitrile.

-

Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to minimize fragmentation and maximize the abundance of the molecular ion. ESI is well-suited for polar, acidic molecules like the target compound.

-

Mass Analysis: Analyze the ions using a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument.

-

Data Analysis: Determine the accurate mass of the molecular ion peak ([M+H]⁺ or [M-H]⁻) and use this value to calculate the elemental composition.

Expected Mass Spectrometry Data

-

Molecular Formula: C₁₀H₁₂N₂O₂S

-

Monoisotopic Mass: 224.0620 g/mol

-

Expected HRMS (ESI+): [M+H]⁺ = 225.0698 m/z

-

Expected HRMS (ESI-): [M-H]⁻ = 223.0542 m/z

The fragmentation pattern in the mass spectrum can also provide valuable structural information. Common fragmentation pathways for pyrimidine thioethers involve cleavage of the thioether bond and fragmentation of the side chain.[8][13]

Three-Dimensional Structure by Single-Crystal X-ray Crystallography

While NMR and MS can define the connectivity and formula of a molecule, single-crystal X-ray crystallography provides the definitive, unambiguous three-dimensional structure in the solid state.[14][15][16][17] It allows for the precise determination of bond lengths, bond angles, and intermolecular interactions.

Principles of X-ray Crystallography

When a beam of X-rays is directed at a well-ordered crystal, the X-rays are diffracted by the electron clouds of the atoms in a predictable pattern. By measuring the intensities and positions of these diffracted beams, a three-dimensional map of the electron density within the crystal can be calculated. From this map, the positions of the individual atoms can be determined, revealing the molecular structure.

Experimental Workflow for X-ray Crystallography

Caption: Workflow for single-crystal X-ray crystallography.

Expected Structural Features

A successful crystallographic analysis would be expected to reveal:

-

The planarity of the 4,6-dimethylpyrimidine ring.

-

The precise bond lengths and angles of the thioether linkage and the carboxyethyl side chain.

-

The conformation of the flexible side chain in the solid state.

-

Intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and the pyrimidine nitrogen atoms, which dictate the crystal packing.

Computational Structural Analysis

Computational chemistry provides a powerful in silico approach to complement experimental data.[13][18][19][20] Quantum mechanical calculations, such as Density Functional Theory (DFT), can be used to predict the geometry, spectroscopic properties, and electronic structure of the molecule.

Principles of Computational Analysis

Computational methods solve the Schrödinger equation for a given molecule to determine its electronic structure and energy. By finding the geometry that minimizes the energy, the most stable conformation of the molecule can be predicted. From the calculated electronic structure, various properties, including NMR chemical shifts and vibrational frequencies, can be simulated.

Computational Workflow

-

Model Building: Construct a 3D model of this compound using molecular modeling software.

-

Geometry Optimization: Perform a geometry optimization using a suitable level of theory (e.g., B3LYP with a 6-31G* basis set) to find the lowest energy conformation.

-

Property Calculation: Using the optimized geometry, calculate properties such as:

-

NMR chemical shifts (for comparison with experimental data).

-

Vibrational frequencies (to aid in the interpretation of infrared spectra).

-

Molecular electrostatic potential (to predict sites of intermolecular interactions).

-

Conclusion: A Synergistic Approach to Structural Validation

The structural elucidation of this compound requires a synergistic application of multiple analytical techniques. Synthesis provides the material for analysis, while NMR spectroscopy defines the molecular framework. High-resolution mass spectrometry confirms the elemental composition, and single-crystal X-ray crystallography offers the definitive three-dimensional structure. Computational chemistry serves as a valuable tool for predicting properties and validating experimental findings. By integrating the data from each of these methods, a complete, accurate, and self-validating structural analysis can be achieved, providing a solid foundation for further research and development of this promising pyrimidine derivative.

References

- Ali, T. E., et al. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines.

- Fiveable. (2025). Organic Chemistry II: 1.3 Mass spectrometry (MS).

- Rode, B. M. (1985). Computational Chemistry A New Tool for Structural Analysis. Analytical Sciences, 1, 1-2.

- Slideshare. (n.d.). Structural elucidation by NMR(1HNMR).

- Sparkl. (n.d.). Revision Notes - Principles of Mass Spectrometry.

- Routledge. (n.d.). Structural Analysis using Computational Chemistry - 1st Edition.

- Tang, K., & Li, T. (2025, January 14).

- Günther, H. (2014). Review of NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry.

- Breitmaier, E. (n.d.). Book Review: Structure Elucidation by NMR in Organic Chemistry. Wiley.

- Rangel-Vázquez, N.-A. (Ed.). (n.d.).

- Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.

- Journal of Chemical and Pharmaceutical Sciences. (n.d.).

- PREMIER Biosoft. (n.d.). Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications.

- Chemistry LibreTexts. (2019, July 24). 2.2: Mass Spectrometry.

- Chemistry For Everyone. (2025, February 6). What Is The Principle Of Mass Spectroscopy? [Video]. YouTube.

- National Institutes of Health. (n.d.).

- The Royal Society of Chemistry. (n.d.).

- Poczta, A., et al. (2025, October 6). One-Pot Synthesis of Thiochromen-4-ones from 3-(Arylthio)propanoic Acids. Molecules.

- Ghamry, M. A., & El-Sayed, R. (2024, October 24). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules.

- The Pharma Innovation Journal. (2024, April 22).

- National Institutes of Health. (2022, August 20). Structural and Functional Studies of S-(2-Carboxyethyl)-L-Cysteine and S-(2-Carboxyethyl)-l-Cysteine Sulfoxide.

- National Institutes of Health. (n.d.). X-Ray Crystallography of Chemical Compounds.

- ResearchGate. (n.d.). (PDF)

- Longdom Publishing. (n.d.). Applications Employed in X-ray Crystallography.

- AZoM. (2019, December 2). The Applications & Principles of X-Ray Crystallography.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000574).

- ResearchGate. (n.d.). 1 H and 13 C NMR spectra of 0.1 M cysteine in D 2 O (pH 9.1) and....

- SpectraBase. (n.d.). Propanoic acid, 3-(decylthio)- - Optional[1H NMR] - Spectrum.

- Doc Brown's Chemistry. (n.d.). Introductory note on the 13C NMR spectrum of propanoic acid.

- Organic Chemistry Data. (2021, October 20). NMR Spectroscopy :: 13C NMR Chemical Shifts.

Sources

- 1. Boc-S-Benzyl-L-cysteine(5068-28-0) 1H NMR spectrum [chemicalbook.com]

- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Book Review: Structure Elucidation by NMR in Organic Chemistry - Eberhard Breitmaier [organic-chemistry.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. jchps.com [jchps.com]

- 7. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. fiveable.me [fiveable.me]

- 9. Revision Notes - Principles of Mass Spectrometry | Atomic Structure and Properties | Chemistry | AP | Sparkl [sparkl.me]

- 10. Mass Spectrometry :: Introduction, Principle of Mass Spectrometry, Components of Mass Spectrometer, Applications [premierbiosoft.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. m.youtube.com [m.youtube.com]

- 13. routledge.com [routledge.com]

- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. longdom.org [longdom.org]

- 17. azom.com [azom.com]

- 18. New computational chemistry techniques accelerate the prediction of molecules and materials | MIT News | Massachusetts Institute of Technology [news.mit.edu]

- 19. api.pageplace.de [api.pageplace.de]

- 20. Computational Approaches to Analyze and Predict Small Molecule Transport and Distribution at Cellular and Subcellular Levels - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine (CAS Number 247225-29-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, potential applications, and synthetic methodologies related to 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine (CAS No. 247225-29-2). While specific research on this particular molecule is limited, this document extrapolates its potential from the broader class of 2-thiopyrimidine derivatives, a well-established scaffold in medicinal chemistry. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this and related compounds.

Introduction: The Prominence of the 2-Thiopyrimidine Scaffold

The pyrimidine ring is a fundamental heterocyclic motif present in a vast array of biologically active compounds, including natural products and synthetic drugs. The introduction of a thioether linkage at the 2-position of the pyrimidine core, particularly in 4,6-dimethyl substituted analogs, gives rise to a class of compounds with diverse and significant pharmacological profiles. These derivatives have been extensively investigated for a range of therapeutic applications, demonstrating activities such as anti-inflammatory, analgesic, and protein kinase inhibition.[1] The structural versatility of the 2-thiopyrimidine scaffold allows for facile modification, enabling the fine-tuning of physicochemical and pharmacokinetic properties, a critical aspect of modern drug discovery.

Physicochemical Properties of this compound

Based on available data, the fundamental properties of this compound are summarized below. This information is crucial for its handling, formulation, and analytical characterization.

| Property | Value | Source |

| CAS Number | 247225-29-2 | N/A |

| Molecular Formula | C₉H₁₂N₂O₂S | N/A |

| Molecular Weight | 212.27 g/mol | N/A |

| Melting Point | 219-221 °C | N/A |

| Appearance | Likely a solid powder | N/A |

| Purity | Typically >95% for research grade | N/A |

| Solubility | Expected to be soluble in organic solvents like DMSO and DMF. The carboxylic acid moiety may impart some aqueous solubility at physiological pH. | N/A |

Synthesis and Characterization

The synthesis of this compound and its analogs typically proceeds through a nucleophilic substitution reaction. A common synthetic route involves the reaction of a 2-mercapto-4,6-dimethylpyrimidine precursor with a suitable alkylating agent bearing a carboxyethyl group.

General Synthetic Protocol

A plausible synthetic scheme for this compound is outlined below. This protocol is based on established methodologies for the synthesis of similar 2-thio-substituted pyrimidines.

Step 1: Synthesis of 4,6-dimethyl-2-mercaptopyrimidine

-

To a solution of acetylacetone (1 equivalent) and thiourea (1 equivalent) in ethanol, add a catalytic amount of a strong acid (e.g., HCl).

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 4,6-dimethyl-2-mercaptopyrimidine.

Step 2: S-Alkylation to yield this compound

-

Dissolve 4,6-dimethyl-2-mercaptopyrimidine (1 equivalent) in a suitable solvent such as ethanol or DMF.

-

Add a base (e.g., sodium ethoxide or potassium carbonate, 1.1 equivalents) to the solution to form the thiolate salt.

-

To this mixture, add 3-bromopropionic acid or ethyl 3-bromopropionate (1.1 equivalents) dropwise at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (50-60 °C) for 12-24 hours.

-

If using an ester, subsequent hydrolysis under basic or acidic conditions will be required to obtain the carboxylic acid.

-

After the reaction is complete, neutralize the mixture and extract the product with an appropriate organic solvent.

-

Purify the crude product by recrystallization or column chromatography to obtain pure this compound.

Analytical Characterization

The identity and purity of the synthesized compound should be confirmed using a combination of standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra will confirm the chemical structure, showing characteristic peaks for the pyrimidine ring protons, the methyl groups, and the carboxyethylthio side chain.[2]

-

Mass Spectrometry (MS): To confirm the molecular weight of the compound.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the presence of key functional groups such as C=O (carboxylic acid), C-S (thioether), and C=N (pyrimidine ring).

-

Elemental Analysis: To determine the elemental composition (C, H, N, S) and confirm the empirical formula.

Potential Biological Activities and Therapeutic Uses

Inferred Areas of Interest for Drug Discovery

-

Anti-inflammatory and Analgesic Activity: Several 2-thiopyrimidine derivatives have demonstrated significant anti-inflammatory and analgesic properties.[1] The mechanism often involves the modulation of inflammatory pathways.

-

Protein Kinase Inhibition: The pyrimidine scaffold is a common feature in many kinase inhibitors. Specific 2-thiopyrimidine derivatives have shown inhibitory activity against cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3).[1]

-

Plant Growth Stimulation: Research has indicated that some 2-thiosubstituted 4,6-dimethylpyrimidines exhibit plant growth-stimulating activity, suggesting potential applications in agriculture.[4]

Hypothetical Mechanism of Action

The biological activity of 2-thiopyrimidine derivatives can be attributed to their ability to interact with various biological targets. The pyrimidine core can participate in hydrogen bonding and π-stacking interactions within enzyme active sites. The 2-thioether linkage provides a flexible linker to which various functional groups can be attached to probe different regions of a binding pocket. The carboxylic acid moiety in this compound could act as a key interaction point with positively charged residues in a target protein.

Figure 1: A conceptual diagram illustrating the potential binding interactions of this compound within a hypothetical enzyme active site.

Experimental Workflows for Biological Evaluation

For researchers initiating studies on this compound, a tiered approach to biological evaluation is recommended.

Initial In Vitro Screening

-

Cytotoxicity Assays: Determine the compound's effect on cell viability using standard assays such as MTT or MTS on a panel of relevant cell lines (e.g., cancer cell lines, immune cells).

-

Enzyme Inhibition Assays: Based on the activities of related compounds, screen against a panel of kinases (e.g., CDKs, GSK-3) or other relevant enzymes.

-

Anti-inflammatory Assays: Evaluate the compound's ability to inhibit the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in lipopolysaccharide (LPS)-stimulated macrophages.

Figure 2: A flowchart outlining a suggested experimental workflow for the initial in vitro biological screening of this compound.

Future Directions and Conclusion

This compound represents an under-explored molecule within a pharmacologically significant class of compounds. While specific biological data is currently lacking, its structural features suggest it could be a valuable probe or starting point for the development of novel therapeutics, particularly in the areas of inflammation and oncology. Further investigation into its synthesis, characterization, and biological activity is warranted to fully elucidate its potential. This guide provides a framework for initiating such studies, leveraging the existing knowledge of 2-thiopyrimidine derivatives to inform future research endeavors.

References

-

Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils. National Institutes of Health. [Link]

-

Synthesis and biological evaluation of 2-thiopyrimidine derivatives. PubMed. [Link]

-

Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate. [Link]

-

Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. ResearchGate. [Link]

Sources

- 1. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thio Analogs of Pyrimidine Bases: Synthesis, Spectroscopic Study, and In Silico Biological Activity Evaluation of New 2-o-(m- and p-)Chlorobenzylthio-6-Methyl-5-Piperidino-(Morpholino-)Methyluracils - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

"spectroscopic data for 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid"

An In-depth Technical Guide to the Predicted Spectroscopic Profile of 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid

Abstract

This technical guide provides a comprehensive, predicted spectroscopic profile of 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid, a molecule of interest in medicinal and materials chemistry. In the absence of publicly available experimental data for this specific compound, this document leverages established spectroscopic principles and data from structurally analogous molecules to construct a reliable, theoretical characterization. This guide is intended for researchers, scientists, and drug development professionals, offering a predictive framework for the structural elucidation of this and related compounds using Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Each section includes detailed interpretations, causality behind spectral features, and validated protocols for experimental data acquisition.

Introduction and Molecular Structure

3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid is a heterocyclic compound featuring a pyrimidine core linked via a thioether bridge to a propanoic acid chain. The pyrimidine scaffold is a well-known privileged structure in drug discovery, appearing in numerous therapeutic agents. The thioether and carboxylic acid functionalities provide versatile handles for further chemical modification and can play significant roles in biological interactions. Accurate structural confirmation is the bedrock of any chemical research, and a multi-technique spectroscopic approach is the gold standard for this purpose.

This guide synthesizes predictive data to serve as a benchmark for researchers synthesizing this molecule. By understanding the expected spectroscopic signatures, scientists can more efficiently confirm its identity, assess its purity, and troubleshoot synthetic challenges.

Caption: Molecular structure of the target compound.

¹H NMR Spectroscopy (Proton NMR)

Proton NMR is paramount for elucidating the carbon-hydrogen framework of a molecule. The predicted spectrum for this compound would be recorded in a deuterated solvent like DMSO-d₆, which can solubilize the carboxylic acid and does not exchange with the acidic proton.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~12.3 | Singlet (broad) | 1H | H -OOC- | Carboxylic acid protons are highly deshielded and often appear as a broad singlet due to hydrogen bonding and exchange. |

| ~6.90 | Singlet | 1H | Pyrimidine CH | The lone proton on the pyrimidine ring is in an electron-deficient aromatic environment, leading to a downfield shift. |

| ~3.40 | Triplet | 2H | -S-CH₂ -CH₂- | Protons adjacent to the electron-withdrawing thioether group are deshielded. They are split into a triplet by the neighboring CH₂ group. |

| ~2.75 | Triplet | 2H | -CH₂-CH₂ -COOH | Protons alpha to the carbonyl group are deshielded. They are split into a triplet by the adjacent sulfur-linked CH₂ group. |

| ~2.40 | Singlet | 6H | Pyrimidine -CH₃ | The two methyl groups on the pyrimidine ring are chemically equivalent due to the molecule's symmetry, resulting in a single, sharp peak. |

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

-

Acquisition Parameters:

-

Set the spectral width to cover a range of -2 to 14 ppm.

-

Acquire data over 16-32 scans to achieve a good signal-to-noise ratio.

-

Apply a 30-degree pulse width with a relaxation delay of 2 seconds.

-

-

Data Processing: Process the raw data (Free Induction Decay) with an exponential multiplication (line broadening of 0.3 Hz) followed by a Fourier transform. Phase and baseline correct the resulting spectrum and calibrate the chemical shift scale to the TMS signal.

¹³C NMR Spectroscopy (Carbon NMR)

¹³C NMR spectroscopy provides critical information on the number of non-equivalent carbon atoms and their chemical environments.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~172.5 | C =O | The carboxylic acid carbonyl carbon is highly deshielded due to the two adjacent electronegative oxygen atoms.[1] |

| ~169.0 | Pyrimidine C -S | The pyrimidine carbon directly attached to the sulfur is significantly downfield due to the influence of both sulfur and ring nitrogens. |

| ~167.0 | Pyrimidine C -CH₃ | The two carbons bearing methyl groups are equivalent and are deshielded by the ring nitrogens. |

| ~117.0 | Pyrimidine C H | The protonated carbon of the pyrimidine ring appears in the aromatic region, shifted upfield relative to the substituted carbons. |

| ~34.0 | -CH₂-C H₂-COOH | The carbon alpha to the carbonyl group is moderately deshielded. |

| ~29.0 | -S-C H₂-CH₂- | The carbon adjacent to the thioether is slightly less deshielded than the one alpha to the carbonyl. |

| ~23.5 | Pyrimidine -C H₃ | The methyl carbons are in the typical aliphatic region. |

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg in 0.7 mL) may be required for faster acquisition.

-

Instrumentation: Utilize a 100 MHz or higher (for a 400 MHz ¹H instrument) NMR spectrometer.

-

Acquisition Parameters:

-

Employ a proton-decoupled pulse sequence.

-

Set the spectral width to cover a range of 0 to 200 ppm.

-

Acquire data over a sufficient number of scans (e.g., 1024 or more) to achieve an adequate signal-to-noise ratio, with a relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform. Phase and baseline correct the spectrum, referencing the solvent peak (DMSO-d₆ at δ 39.52 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and provides structural information through the analysis of fragmentation patterns. For this molecule, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Predicted Mass Spectrometry Data (ESI-MS):

-

Molecular Formula: C₉H₁₂N₂O₂S

-

Molecular Weight: 228.27 g/mol

-

Predicted Ion (Positive Mode): [M+H]⁺ = m/z 229.07

-

Predicted Ion (Negative Mode): [M-H]⁻ = m/z 227.05

Predicted Fragmentation Pathway:

The primary fragmentation is expected to occur at the thioether linkage and the propanoic acid chain.

Caption: Predicted ESI-MS fragmentation pathway.

Experimental Protocol: Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation in positive ion mode.

-

Instrumentation: Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.

-

Acquisition Parameters:

-

Infuse the sample solution at a flow rate of 5-10 µL/min.

-

Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound.

-

Acquire data in both positive and negative ion modes over a mass range of m/z 50-500.

-

Perform tandem MS (MS/MS) on the parent ion (m/z 229.07) to confirm the proposed fragmentation pattern.

-

-

Data Analysis: Analyze the resulting spectrum to identify the molecular ion and major fragment ions. Compare the observed exact masses to the theoretical values to confirm elemental composition.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid | The O-H bond in a carboxylic acid gives a very broad and characteristic absorption due to strong hydrogen bonding.[2] |

| ~2950 | C-H stretch | Aliphatic (CH₂, CH₃) | Standard stretching frequency for sp³ hybridized C-H bonds. |

| ~1710 (strong) | C=O stretch | Carboxylic Acid | The carbonyl group of a carboxylic acid typically absorbs strongly in this region.[2] |

| ~1570 & ~1540 | C=N, C=C stretch | Pyrimidine Ring | These absorptions are characteristic of the stretching vibrations within the aromatic pyrimidine ring. |

| ~1420 | C-O-H bend | Carboxylic Acid | In-plane bending vibration of the carboxylic acid O-H. |

| ~1250 | C-O stretch | Carboxylic Acid | Stretching of the C-O single bond in the carboxylic acid. |

| ~650-700 | C-S stretch | Thioether | The carbon-sulfur bond stretch is typically weak and appears in the fingerprint region. |

Experimental Protocol: IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) method. Place a small amount of the solid powder directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition Parameters:

-

Collect a background spectrum of the clean ATR crystal.

-

Collect the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

Co-add 16-32 scans to obtain a high-quality spectrum.

-

-

Data Analysis: The resulting spectrum will be a plot of transmittance or absorbance versus wavenumber. Identify the key absorption bands and assign them to the corresponding functional groups.

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly for systems containing chromophores like aromatic rings.

Predicted UV-Vis Absorption:

-

Chromophore: The 4,6-dimethylpyrimidine ring is the primary chromophore.

-

Predicted λ_max: A significant absorption peak is predicted in the range of 250-270 nm . This is characteristic of the π → π* transitions within the pyrimidine ring system.[3][4]

-

Solvent: The position and intensity of the λ_max can be influenced by the solvent. Protic solvents like ethanol or methanol are commonly used.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute stock solution of the compound in a UV-transparent solvent (e.g., ethanol or acetonitrile). From the stock, prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.0.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Acquisition Parameters:

-

Use a matched pair of quartz cuvettes, one for the solvent blank and one for the sample.

-

Scan the sample over a wavelength range of 200 to 400 nm.

-

-

Data Analysis: Identify the wavelength of maximum absorbance (λ_max) from the spectrum. The molar absorptivity (ε) can be calculated using the Beer-Lambert law if the exact concentration and path length are known.

Conclusion: A Self-Validating Spectroscopic Profile

The structural elucidation of 3-[(4,6-dimethylpyrimidin-2-yl)thio]propanoic acid is achieved through the synergistic integration of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, creating a self-validating system:

-

Mass Spectrometry establishes the correct molecular weight and elemental formula.

-

IR Spectroscopy confirms the presence of key functional groups (carboxylic acid, pyrimidine ring, thioether).

-

¹³C NMR verifies the number of unique carbon environments and their functionalities.

-

¹H NMR reveals the precise arrangement of protons, their connectivity through spin-spin coupling, and the overall symmetry of the molecule.

-

UV-Vis Spectroscopy confirms the presence of the pyrimidine chromophore.

When an experimental sample is analyzed, its data should align with this predicted profile. Any significant deviation would suggest the presence of impurities, an incorrect structure, or unexpected conformational effects, thereby prompting further investigation. This guide thus serves as a critical reference for any researcher working on the synthesis and characterization of this compound.

References

- The Royal Society of Chemistry. (2019). Supporting Information - Nanocrystalline CdS thin film as heterogenous, recyclable, catalyst for effective synthesis of Dihydropyrimidinones.

- Doc Brown's Chemistry. Infrared spectrum of propanoic acid.

- PubChem. 3-(Methylthio)propanoic acid. National Institutes of Health.

- PubChem. 3-[(4,6-dimethylpyrimidin-2-yl)amino]propanoic Acid. National Institutes of Health.

- Rosemeyer, H. (2007). Synthesis of 3-(4-Amino-7H-pyrrolo[2,3-d]pyrimidin-7-yl)propanoic acid – A Functionalized Base Derivative of the Nucleoside Antibiotic Tubercidin. Molbank.

- Navolotska, O., et al. (2011). Synthesis and biological evaluation of substituted (thieno[2,3-d]pyrimidin-4-ylthio)carboxylic acids as inhibitors of human protein kinase CK2. European Journal of Medicinal Chemistry.

- NIST. Propanoic acid. NIST Chemistry WebBook.

- NIST. 3-[(4-methylphenyl)thio]propionic acid. NIST Chemistry WebBook.

- Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of propanoic acid.

- PubChem. 3-Hydroxy-2-(3-(4-nitrobenzoyl)thioureido)propanoic acid. National Institutes of Health.

- BenchChem. Propanoic acid, 3-[(2-methoxy-2-oxoethyl)thio]-, methyl ester.

- Carroll, K. S., & Furdui, C. M. (2013). Mass Spectrometry in Studies of Protein Thiol Chemistry and Signaling: Opportunities and Caveats. Antioxidants & Redox Signaling.

- Lin, C. C., et al. (2000). Regioselective synthesis and electron impact mass spectral fragmentation differentiation of 2- or 3-isopropylthio, phenylthiosuccinic acid 4-methyl/isopropyl ethers. Journal of Mass Spectrometry.

- Yang, H., et al. (2017). Synthesis and biological investigation of tetrahydropyridopyrimidinone derivatives as potential multireceptor atypical antipsychotics. Bioorganic & Medicinal Chemistry.

- Brown, D. W., et al. (2004). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. Heterocycles.

- Brown, D. W., et al. (2004). SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS. National Institutes of Health.

- ResearchGate. (2015). UV/Vis spectra (propionic acid solutions diluted ca. 50 × in CHCl3) of OEP.

Sources

- 1. 13C nmr spectrum of propanoic acid C3H6O2 CH3CH2COOH analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of propionic acid C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 2. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. SYNTHESIS AND SPECTROSCOPIC DIFFERENTIATION OF 2- AND 4-ALKOXYTHIOTETRONIC ACIDS - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Determining the Solubility of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine in Organic Solvents

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand and experimentally determine the solubility of 2-(2-Carboxyethyl)thio-4,6-dimethylpyrimidine in various organic solvents. Given the novelty of this specific molecule, this document focuses on the foundational principles of solubility and provides a robust, field-proven methodology for its empirical determination.

Introduction: The Significance of Solubility in a Promising Scaffold

The pyrimidine core is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1][2] Derivatives of 4,6-dimethylpyrimidine, in particular, have been explored for a range of biological activities.[1][3] The compound this compound integrates this privileged scaffold with a flexible thioether linkage and a terminal carboxylic acid, suggesting its potential as a versatile intermediate in organic synthesis or as a candidate for biological screening.

In the journey of a compound from laboratory synthesis to a potential therapeutic application, solubility is a critical physicochemical parameter.[4][5][6] Poor solubility can impede reliable in vitro testing, lead to erratic bioavailability, and present significant challenges in formulation development.[4][5] Therefore, a thorough understanding of the solubility profile of this compound across a spectrum of organic solvents is paramount for its effective utilization and further development.

Physicochemical Properties and Predicted Solubility Behavior

The solubility of a compound is governed by the principle of "like dissolves like," which relates to the polarity of the solute and the solvent.[7] The structure of this compound possesses distinct regions that will influence its interaction with different solvents:

-

The Pyrimidine Ring and Methyl Groups: The 4,6-dimethylpyrimidine core contributes to the molecule's nonpolar character.

-

The Thioether Linkage: The sulfur atom in the thioether linkage can participate in dipole-dipole interactions, contributing moderately to the molecule's polarity.

-

The Carboxylic Acid Group: This is a highly polar, hydrophilic functional group capable of acting as a hydrogen bond donor and acceptor. This group will dominate the molecule's polarity, especially in polar solvents.

Based on this structure, we can predict the following solubility trends:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the ability of these solvents to engage in hydrogen bonding with the carboxylic acid group.

-

Polar Aprotic Solvents (e.g., Dimethyl Sulfoxide (DMSO), Acetone): Good solubility is anticipated as these solvents can act as hydrogen bond acceptors and engage in dipole-dipole interactions.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Low solubility is predicted due to the significant polarity mismatch between the carboxylic acid group and the nonpolar solvent.

The Gold Standard for Solubility Determination: The Shake-Flask Method

The shake-flask method is widely recognized as the most reliable and accurate technique for determining the equilibrium solubility of a compound.[6][8][9][10] This method involves agitating an excess of the solid compound in a specific solvent until equilibrium is reached, followed by the quantification of the dissolved solute in a saturated solution.[10][11]

Rationale for the Shake-Flask Method

The core principle of the shake-flask method is to establish a thermodynamic equilibrium between the undissolved solid and the dissolved solute.[12] The extended incubation and agitation ensure that the solvent is fully saturated with the compound, providing a true measure of its equilibrium solubility under the specified conditions.[6][8]

Detailed Experimental Protocol

The following protocol is a robust, self-validating system for determining the solubility of this compound.

Materials:

-

This compound (solid)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, DMSO, ethyl acetate, hexane)

-

Scintillation vials or other suitable glass vessels with tight-fitting caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for quantification

-

Analytical balance

Procedure:

-

Preparation of Supersaturated Solutions:

-

Equilibration:

-

Tightly cap the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker or thermomixer set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a predetermined period, typically 24 to 72 hours, to ensure equilibrium is reached.[8][13] It is advisable to test multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved compound is no longer changing.[13]

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of undissolved solids, centrifuge the vials at a high speed.

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any remaining microscopic particles. This step is critical to prevent overestimation of solubility.

-

Immediately dilute the filtered sample with a known volume of a suitable solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Data Reporting:

-

Calculate the solubility in units of mg/mL or mol/L.

-

Report the solubility for each solvent at the specified temperature.

-

Experimental Workflow and Data Presentation

A clear workflow and standardized data presentation are essential for reproducibility and comparison of results.

Experimental Workflow Diagram

Caption: Workflow for determining equilibrium solubility.

Data Summary Table

All quantitative solubility data should be summarized in a clear and concise table.

| Organic Solvent | Class | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) |

| Methanol | Polar Protic | 25 | ||

| Ethanol | Polar Protic | 25 | ||

| Acetone | Polar Aprotic | 25 | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 25 | ||

| Ethyl Acetate | Intermediate Polarity | 25 | ||

| Dichloromethane | Nonpolar | 25 | ||

| Toluene | Nonpolar | 25 | ||

| Hexane | Nonpolar | 25 |

Conclusion

While direct solubility data for this compound is not yet prevalent in the literature, its structural features suggest a varied solubility profile in organic solvents. This guide provides the theoretical framework and a detailed, robust experimental protocol to empower researchers to generate high-quality, reproducible solubility data. The application of the standardized shake-flask method will ensure the generation of reliable data, which is indispensable for the continued investigation and potential application of this promising compound in drug discovery and development.

References

- Avdeef, A. (2015). Suggested Improvements for Measurement of Equilibrium Solubility-pH of Ionizable Drugs. ADMET & DMPK, 3(3), 177-210.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Lund University. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

-

Scribd. (n.d.). Solubility Measurement Techniques. Retrieved from [Link]

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube.

-

ACS Publications. (2019). Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure. Retrieved from [Link]

-

Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance. Retrieved from [Link]

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Retrieved from [Link]

- Unknown. (n.d.).

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

- University of Calgary. (2023). Solubility of Organic Compounds.

- Chemistry of Heterocyclic Compounds. (2020). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.

- Lvivska Politechnika. (n.d.).

-

ResearchGate. (2025). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]

- Royal Society of Chemistry. (n.d.).

-

ResearchGate. (2021). (PDF) Synthesis of 4,6-Dimethylpyrimidine 2-Thiosubstituted Derivatives and Their Preliminary Biological Evaluation. Retrieved from [Link]

-

LookChem. (n.d.). CAS 2055041-03-5: 4-[[[(2-Carboxyethyl)thio]thioxomethyl]thio]-4-cyanopentanoic acid. Retrieved from [Link]

- MDPI. (n.d.). Synthesis and Biological Importance of 2-(thio)ureabenzothiazoles.

Sources

- 1. science.lpnu.ua [science.lpnu.ua]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. enamine.net [enamine.net]

- 5. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 6. lup.lub.lu.se [lup.lub.lu.se]

- 7. chem.ws [chem.ws]

- 8. hrcak.srce.hr [hrcak.srce.hr]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. biorelevant.com [biorelevant.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 12. scribd.com [scribd.com]

- 13. downloads.regulations.gov [downloads.regulations.gov]

A Comprehensive Technical Guide on the Biological Activities of Pyrimidine-Thio Derivatives

Introduction

The pyrimidine ring is a foundational heterocyclic scaffold in medicinal chemistry, integral to the structure of nucleic acids (cytosine, thymine, and uracil) and Vitamin B1.[1][2] This inherent biological relevance has made pyrimidine and its derivatives a fertile ground for the development of novel therapeutic agents.[3][4] The introduction of a sulfur atom, creating pyrimidine-thio derivatives (also known as thiopyrimidines or mercaptopyrimidines), significantly modulates the molecule's electronic and lipophilic properties, often enhancing its biological activity and interaction with target proteins.[5] The 2-thiopyrimidine moiety, in particular, has been identified as a critical pharmacophore responsible for a wide array of pharmacological effects.[5] This guide provides a comprehensive technical overview of the diverse biological activities of these compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antiviral properties, intended for researchers and professionals in drug discovery and development.

Anticancer Activities

Pyrimidine-thio derivatives represent a highly promising class of compounds in oncology, with numerous studies demonstrating potent activity against a wide range of human cancer cell lines.[1][3][6] Their mechanism of action is often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Key Mechanisms of Action

The anticancer efficacy of pyrimidine-thio derivatives stems from their ability to interfere with fundamental cellular processes.

-

Kinase Inhibition: Many derivatives act as inhibitors of crucial protein kinases that regulate cell growth and division. For instance, certain 2-thiopyrimidine compounds have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs), such as CDK-1, leading to cell cycle arrest.[7][8] Others have been reported to inhibit the mTOR kinase, a major regulator of cell growth, or lymphocyte-specific protein tyrosine kinase (Lck).[1][3]

-

Inhibition of Nucleic Acid Synthesis: As bioisosteres of natural purines and pyrimidines, these compounds can act as antagonists, blocking the synthesis of DNA and RNA precursors, which ultimately halts cell division.[1] This is a classic mechanism for many pyrimidine-based anticancer drugs like 5-Fluorouracil.[1][5]

-

Induction of Apoptosis and Cell Cycle Arrest: A significant number of pyrimidine-thio derivatives exert their cytotoxic effects by triggering programmed cell death (apoptosis).[3] Studies have shown they can arrest the cell cycle at various phases, such as G0/G1 or S phase, preventing cancer cells from replicating.[3] For example, specific thieno[2,3-d]pyrimidine derivatives have demonstrated the ability to induce apoptosis through the activation of caspases 3/7.[3]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of these molecules is highly dependent on their chemical structure. Fused ring systems, such as thieno[2,3-d]pyrimidines and pyrrolo[2,3-d]pyrimidines, often exhibit enhanced activity.[9][10][11] The nature and position of substituents on the pyrimidine ring are critical; for example, incorporating biologically active sulfonamide moieties can significantly increase anti-breast cancer activity.[11] The conversion of a carbonyl group (C=O) to a thione group (C=S) has also been shown to be a key strategy in enhancing cytotoxicity.[10]

Data Summary: In Vitro Cytotoxicity of Lead Compounds

The following table summarizes the cytotoxic activity of selected pyrimidine-thio derivatives against various human cancer cell lines, presented as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.

| Compound Class | Cancer Cell Line | Activity (IC50/GI50 in µM) | Reference |

| Thieno[3,2-d]pyrimidines | HeLa (Cervical), HT-29 (Colon) | 7.37 - 13.72 | [10] |

| Thieno[2,3-d]pyrimidines | MCF-7 (Breast) | 22.12 - 37.78 | [11] |

| Pyrimidine-2,4-dione hybrid | HeLa (Cervical) | 0.03 | [12] |

| 6-Amino-5-cyano-2-thiopyrimidine | Leukemia Panel | Broad Spectrum (Selectivity Ratio up to 39) | [13] |

| Thiazolo[4,5-d]pyrimidine | IGROV1 (Ovarian) | Potent (Growth % -5.14 at 10µM) | [14] |

| Pyrimidine-2(1H)-thione | HepG-2 (Liver), MCF-7 (Breast) | 1.57 - 11.9 | [15][16] |

Experimental Protocol: MTT Assay for Cytotoxicity Screening

This protocol outlines a standard method for assessing the in vitro cytotoxicity of pyrimidine-thio derivatives against cancer cell lines.[1][17][18]

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

Visualization: Anticancer Mechanism of Action

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anti-inflammatory Activities

Pyrimidine-thio derivatives have emerged as potent anti-inflammatory agents, often acting through mechanisms similar to non-steroidal anti-inflammatory drugs (NSAIDs). [19][20]Their ability to modulate key inflammatory mediators makes them attractive candidates for treating a variety of inflammatory disorders.

Mechanism of Action

-

Cyclooxygenase (COX) Inhibition: A primary mechanism is the inhibition of COX enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins—key mediators of pain and inflammation. [20][21]Some derivatives show selective inhibition of COX-2, which is desirable as it may reduce the gastrointestinal side effects associated with non-selective NSAIDs. [21][22]* Lipoxygenase (LOX) Inhibition: Certain pyrimidine-thio compounds have been identified as strong inhibitors of 5-lipoxygenase (5-LOX), an enzyme that produces leukotrienes, another class of potent inflammatory mediators. [20][21]* Antioxidant Effects: Some compounds exhibit dual anti-inflammatory and antioxidant activities, scavenging free radicals like DPPH and nitric oxide (NO) that contribute to oxidative stress and inflammation. [19]

Data Summary: Anti-inflammatory Activity

| Compound Class | Assay | Activity | Reference |

| Thiazolo[3,2-c]pyrimidine-5-thione | Carrageenan-induced paw edema | 37.4% inhibition @ 100 mg/kg | [7][8] |

| Pyrrolo[2,3-d]pyrimidine | Carrageenan-induced paw edema | Stronger than ibuprofen | [23][24] |

| Pyrimidine derivatives | COX-2 Inhibition (in vitro) | IC50 = 0.04 µM (Comparable to Celecoxib) | [21] |

| Pyrimidine-thiol | DPPH & NO radical scavenging | Potent antioxidant activity | [19] |

Experimental Protocol: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds. [24]

-

Animal Acclimatization: Use adult rats or mice (e.g., Sprague-Dawley rats) and allow them to acclimatize for at least one week. Fast the animals overnight before the experiment with free access to water.

-

Compound Administration: Administer the test compound orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 100 mg/kg). A control group receives the vehicle, and a reference group receives a standard drug like Indomethacin or Ibuprofen.

-